Bis-(m-PEG8-amido)-hexanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2,6-bis[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82N2O22/c1-49-7-9-51-11-13-53-15-17-55-19-21-57-23-25-59-27-29-61-31-33-63-35-37-65-41(47)43-6-4-3-5-39(40(45)46)44-42(48)66-38-36-64-34-32-62-30-28-60-26-24-58-22-20-56-18-16-54-14-12-52-10-8-50-2/h39H,3-38H2,1-2H3,(H,43,47)(H,44,48)(H,45,46)/t39-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXXNJUHFRYALT-KDXMTYKHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)NCCCCC(C(=O)O)NC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCCOCCOCCOCCOCCOCCOCCOCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82N2O22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

967.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Bis-(m-PEG8-amido)-hexanoic acid: Properties and Applications in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-(m-PEG8-amido)-hexanoic acid is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5][6] As a critical component of PROTAC design, this linker bridges a target protein ligand and an E3 ubiquitin ligase ligand, facilitating the induced degradation of specific proteins.[4] Its hydrophilic PEG chains enhance the solubility and bioavailability of the resulting PROTAC molecule, making it a valuable tool in the development of novel therapeutics.[7] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its role in PROTAC-mediated protein degradation, and general experimental protocols for the evaluation of PROTACs synthesized using this linker.

Physicochemical Properties

While specific experimental values for some physical properties of this compound are not extensively reported in publicly available literature, the following tables summarize its key chemical identifiers and known characteristics.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 2353409-77-3[3][7] |

| Molecular Formula | C₄₂H₈₂N₂O₂₂[3][7] |

| Molecular Weight | 967.1 g/mol [7] |

| SMILES | COCCOCCOCCOCCOCCOCCOCCOCCOC(N--INVALID-LINK--CCCCNC(OCCOCCOCCOCCOCCOCCOCCOCCOC)=O)=O[3] |

Table 2: Physical and Chemical Properties

| Property | Value/Description |

| Purity | Typically ≥95%[7] |

| Solubility | The hydrophilic PEG spacer is designed to increase solubility in aqueous media.[8][9] |

| Storage and Handling | Store at -20°C for long-term stability.[3][10] |

Role in PROTAC-Mediated Protein Degradation

This compound serves as a linker in the construction of PROTAC molecules. The fundamental mechanism of a PROTAC is to co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system, to degrade a specific target protein.

The signaling pathway for PROTAC-mediated protein degradation can be visualized as follows:

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols for PROTAC Evaluation

The efficacy of a PROTAC synthesized using this compound must be experimentally validated. The following are key experimental protocols for assessing PROTAC performance.

Western Blot Analysis for Protein Degradation

This is a fundamental method to quantify the reduction in the levels of the target protein.

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. The following day, treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Measure the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and then transfer the proteins to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the extent of protein degradation.

Ternary Complex Formation Analysis

The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is crucial for its activity. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to characterize these interactions.

Surface Plasmon Resonance (SPR) Protocol:

-

Chip Preparation: Immobilize one of the binding partners, such as the E3 ligase, onto the surface of a sensor chip.

-

Binary Interaction Analysis: Flow the PROTAC over the chip surface at different concentrations to measure the kinetics of the binary interaction.

-

Ternary Complex Analysis: To assess ternary complex formation, inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-functionalized surface.

Isothermal Titration Calorimetry (ITC) Protocol:

-

Sample Preparation: Prepare solutions of the purified protein (in the cell) and the PROTAC (in the syringe) in the same buffer to minimize dilution effects.

-

Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.

-

Titration: Perform a series of injections of the PROTAC solution into the protein solution.

-

Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants to determine the binding affinity and thermodynamics.

The following diagram illustrates a general experimental workflow for the development and evaluation of a PROTAC.

Caption: General experimental workflow for PROTAC evaluation.

Conclusion

This compound is a key enabling tool in the rapidly advancing field of targeted protein degradation. Its PEGylated structure imparts favorable physicochemical properties to the resulting PROTAC molecules, enhancing their potential as therapeutic agents. While detailed characterization of the linker itself is not widely published, its successful application in numerous PROTACs underscores its utility. The experimental protocols outlined in this guide provide a framework for the robust evaluation of PROTACs synthesized using this versatile linker, paving the way for the development of next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. This compound | PROTAC Linkers | MedChemExpress [medchemexpress.eu]

- 5. m PEG acid — TargetMol Chemicals [targetmol.com]

- 6. This compound — TargetMol Chemicals [targetmol.com]

- 7. This compound [myskinrecipes.com]

- 8. Bis-PEG8-acid, 1246189-43-4 | BroadPharm [broadpharm.com]

- 9. medkoo.com [medkoo.com]

- 10. (S)-2,6-Bis-(m-PEG8)-amidohexanoic acid, 2353409-77-3 | BroadPharm [broadpharm.com]

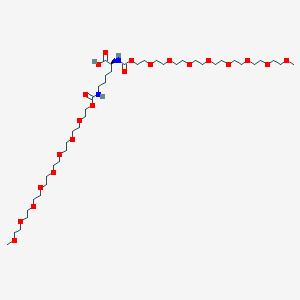

Bis-(m-PEG8-amido)-hexanoic acid structure and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(m-PEG8-amido)-hexanoic acid is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule crucial in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins. This guide provides a comprehensive overview of the structure, properties, and application of this compound in the synthesis of these targeted protein degraders.

Physicochemical Properties

The structural and physical characteristics of this compound are summarized below. These properties are essential for its function as a flexible linker in PROTAC design.

| Property | Value | Reference |

| Molecular Formula | C42H82N2O22 | [1][2] |

| Molecular Weight | 967.10 g/mol | [1] |

| CAS Number | 2353409-77-3 | [1][2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and other organic solvents |

Structure and Function in PROTACs

This compound serves as a linker to connect two critical components of a PROTAC: a ligand that binds to a target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase. The PEG8 component of the linker provides a flexible and hydrophilic spacer, which is crucial for enabling the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thereby facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome.

Generalized Experimental Protocol for PROTAC Synthesis

While specific reaction conditions may vary depending on the nature of the target protein ligand and the E3 ligase ligand, a general protocol for the synthesis of a PROTAC using this compound is outlined below. This protocol is based on standard amide bond formation reactions.

Materials:

-

This compound

-

Target Protein Ligand with a free amine group

-

E3 Ligase Ligand with a free amine group (e.g., pomalidomide (B1683931) derivative)

-

Amide coupling reagents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous DMF or other suitable solvent

-

Reverse-phase HPLC for purification

-

Mass spectrometer and NMR for characterization

Procedure:

-

Activation of Carboxylic Acid: Dissolve this compound in anhydrous DMF. Add an amide coupling reagent (e.g., 1.1 equivalents of HATU) and an organic base (e.g., 2 equivalents of DIPEA). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid group.

-

First Amide Coupling: To the activated linker solution, add the E3 ligase ligand (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF. Allow the reaction to proceed at room temperature for 2-4 hours or until completion, as monitored by LC-MS.

-

Purification of Intermediate: Upon completion, the reaction mixture is typically purified by reverse-phase HPLC to isolate the linker-E3 ligase ligand conjugate. The identity of the product is confirmed by mass spectrometry.

-

Second Amide Coupling: The purified linker-E3 ligase ligand conjugate is then subjected to a second amide coupling reaction with the target protein ligand. The carboxylic acid on the other end of the PEG linker is activated using the same procedure as in step 1.

-

Final PROTAC Synthesis: The target protein ligand (1.0 equivalent) is added to the activated intermediate, and the reaction is stirred at room temperature until completion.

-

Final Purification and Characterization: The final PROTAC molecule is purified by reverse-phase HPLC. The purity and identity of the final product are confirmed by analytical HPLC, high-resolution mass spectrometry, and NMR spectroscopy.

Visualization of PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC molecule, which is facilitated by a flexible linker such as this compound.

Caption: General mechanism of action of a PROTAC molecule.

Conclusion

This compound is a valuable and versatile tool in the field of targeted protein degradation. Its well-defined structure, hydrophilicity, and appropriate length make it a suitable linker for the rational design and synthesis of effective PROTAC molecules. The general synthetic protocol and the mechanistic diagram provided in this guide serve as a foundational resource for researchers and professionals in drug development aiming to utilize this linker in their discovery efforts.

References

A Technical Guide to the Synthesis and Purification of Bis-(m-PEG8-amido)-hexanoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Bis-(m-PEG8-amido)-hexanoic acid, a homobifunctional PEG linker. This molecule is of significant interest in the field of drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a flexible and hydrophilic spacer to connect two different ligands.[1]

The synthesis of this linker involves the formation of stable amide bonds between a central dicarboxylic acid core and two monofunctional PEG amine chains. This guide details a robust experimental protocol for this synthesis, along with methods for purification and characterization of the final product.

Synthesis of this compound

The synthesis of this compound is achieved through the coupling of a C6 dicarboxylic acid, such as adipic acid, with two equivalents of methoxy-PEG8-amine (m-PEG8-amine). The reaction proceeds via the activation of the carboxylic acid groups, typically using a carbodiimide (B86325) coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.[2][3][] This method is widely used for its efficiency and mild reaction conditions.

The overall reaction can be depicted as follows:

References

Mechanism of action of Bis-(m-PEG8-amido)-hexanoic acid in PROTACs.

An In-Depth Technical Guide to the Mechanism of Action of Amide-PEG Linkers in PROTACs, Featuring Bis-(m-PEG8-amido)-hexanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules consist of a warhead for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and its ability to induce a productive ternary complex (POI-PROTAC-E3 ligase). This technical guide focuses on the mechanism of action of polyethylene (B3416737) glycol (PEG)-based linkers, with a specific focus on the structural class to which This compound belongs.[1][2][3] We will explore the core principles of how these linkers modulate PROTAC function, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to guide rational PROTAC design.

Core Principles of PEG and Amide-Based Linkers in PROTACs

PEG linkers are a cornerstone of PROTAC design, primarily due to the advantageous properties they confer.[4][5] this compound is a representative example, incorporating repeating ethylene (B1197577) glycol units, amide bonds, and a hexanoic acid core. This combination of features plays a multifaceted role in the PROTAC's mechanism of action.

-

Enhancing Solubility and Physicochemical Properties: A primary challenge in PROTAC development is their tendency to be large, complex molecules that often fall outside the "Rule of 5," leading to poor solubility.[4] The ethylene glycol units in PEG linkers are hydrophilic, which can significantly improve the aqueous solubility of the entire PROTAC molecule.[4][5][6] This is crucial for both in vitro handling and in vivo bioavailability. The amide bonds, while adding some polarity, are primarily used for their robust and reliable formation during synthesis.[7][8]

-

Modulating Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can impede passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt conformations that can shield the PROTAC's polar surface area.[4] This conformational flexibility can lead to a more compact structure that is better able to traverse the cell membrane.[4] The amide bonds within the linker can participate in intramolecular hydrogen bonding, which may also help to mask polarity and improve permeability.[9]

-

Optimizing Ternary Complex Formation: The ultimate goal of a PROTAC is to form a stable and productive ternary complex.[10][11] The linker is not a passive spacer; its length, flexibility, and composition are critical for achieving the correct orientation between the POI and the E3 ligase to facilitate ubiquitin transfer.[10][12]

-

Flexibility: PEG linkers provide significant rotational freedom, allowing the PROTAC to adapt and find a favorable binding conformation within the ternary complex.[10]

-

Length: The linker must be long enough to bridge the two proteins without steric hindrance but not so long that the interaction is inefficient.[12] A PEG8 linker, for example, provides a moderate length that serves as a common and effective starting point for optimization.[10]

-

Interactions: The linker itself can form stabilizing interactions with the proteins. For instance, the ether oxygens in a PEG linker can form hydrogen bonds, and the linker can induce new protein-protein interactions that enhance the stability and cooperativity of the ternary complex.[13][14]

-

Quantitative Data on Linker Optimization

The optimization of linker length is a critical step in PROTAC development. A linker that is too short can prevent complex formation due to steric clash, while one that is too long may lead to an unstable or non-productive complex, reducing degradation efficiency.[12] The following tables summarize representative data illustrating the impact of PEG linker length on PROTAC performance.

Table 1: Impact of PEG Linker Length on Degradation of Estrogen Receptor α (ERα)

| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| PROTAC-1 | PEG4 | 16 | 120 | 75 |

| PROTAC-2 | PEG6 | 22 | 55 | 88 |

| PROTAC-3 | PEG8 | 28 | 25 | >95 |

| PROTAC-4 | PEG10 | 34 | 60 | 85 |

| PROTAC-5 | PEG12 | 40 | 150 | 70 |

| Data is illustrative and compiled from various sources in the literature.[10][12] DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are cell-line dependent. |

Table 2: Physicochemical Properties of PROTACs with Varying Linker Composition

| PROTAC ID | Linker Type | cLogP | TPSA (Ų) | HBD | HBA | Permeability (Papp) |

| PROTAC-A | Alkyl Chain | 6.8 | 150 | 4 | 8 | High |

| PROTAC-B | PEG4-Amide | 5.5 | 195 | 5 | 12 | Moderate |

| PROTAC-C | PEG8-Amide | 4.2 | 240 | 5 | 16 | Moderate-Low |

| Data compiled from publicly available research.[4] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors; Papp, apparent permeability. |

Mechanism of Action and Experimental Workflows

The mechanism of a PROTAC can be broken down into a catalytic cycle. The following diagrams illustrate this pathway and the typical experimental workflows used to evaluate PROTACs.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Caption: Standard workflow for evaluating PROTAC efficacy via Western Blot.

Experimental Protocols

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol describes a general method for coupling a carboxylic acid-functionalized warhead to an amine-functionalized PEG linker, followed by coupling to an E3 ligase ligand.

Step 1: Amide Coupling of Warhead to Linker

-

Reagents & Materials:

-

Warhead-COOH (1.0 eq)

-

Amine-PEG8-Boc (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.[7]

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.[7]

-

Add Amine-PEG8-Boc to the reaction mixture.

-

Stir the reaction at room temperature overnight. Monitor progress by LC-MS.[7]

-

Upon completion, dilute with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.[7]

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield Warhead-PEG8-Boc.[7]

-

Step 2: Boc Deprotection

-

Reagents & Materials:

-

Warhead-PEG8-Boc

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve Warhead-PEG8-Boc in DCM.[7]

-

Add TFA (20-50% v/v) to the solution at 0 °C.[7]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.[7]

-

Upon completion, concentrate the mixture under reduced pressure. The resulting amine salt (Warhead-PEG8-NH2) is often used directly in the next step.[7]

-

Step 3: Final Amide Coupling to E3 Ligase Ligand

-

Procedure:

-

Repeat the amide coupling procedure from Step 1, using Warhead-PEG8-NH2 (1.0 eq) and E3-Ligand-COOH (1.1 eq).

-

After workup, purify the final PROTAC product by preparative HPLC.

-

Protocol 2: Western Blot for PROTAC-Induced Degradation

This protocol outlines the quantification of target protein degradation in cells treated with a PROTAC.[15]

-

Cell Seeding and Treatment:

-

Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[16]

-

Treat cells with a serial dilution of the PROTAC compound (e.g., 0.1 to 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).[15]

-

Incubate the cells for a predetermined time (e.g., 16 or 24 hours) at 37°C.[15]

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.[15]

-

Add ice-cold RIPA buffer with protease inhibitors to each well.[15]

-

Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[15]

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]

-

Transfer the supernatant to a new tube and determine the protein concentration of each lysate using a BCA assay.[15]

-

-

SDS-PAGE and Immunoblotting:

-

Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.[15]

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[16]

-

Transfer the separated proteins to a PVDF membrane.[15]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[15]

-

Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Also probe a separate blot or the same blot (if stripped) with a loading control antibody (e.g., GAPDH, β-actin).

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

-

Detection and Analysis:

-

Incubate the membrane with an ECL substrate and capture the chemiluminescent signal using an imaging system.[16]

-

Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.[15]

-

Conclusion and Future Directions

Linkers based on PEG and amide chemistry, such as this compound, are indispensable tools in the design of effective PROTACs. They offer a powerful method to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient and potent protein degradation. While a "trial and error" approach to linker design has been historically prevalent, the field is moving towards more rational, structure-guided strategies.[4] Advances in computational modeling and structural biology will continue to provide deeper insights into the dynamic nature of the ternary complex, enabling the de novo design of linkers with optimal length, composition, and rigidity to accelerate the development of next-generation protein degraders.

References

- 1. This compound | PROTAC Linkers | MedChemExpress [medchemexpress.eu]

- 2. This compound - Immunomart [immunomart.com]

- 3. m PEG acid — TargetMol Chemicals [targetmol.com]

- 4. benchchem.com [benchchem.com]

- 5. precisepeg.com [precisepeg.com]

- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. benchchem.com [benchchem.com]

- 8. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Cleavable Nature of Bis-(m-PEG8-amido)-hexanoic Acid Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Targeted Therapeutics

The advent of targeted therapies, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), has revolutionized the landscape of drug development. These modalities offer the promise of highly specific delivery of potent pharmaceutical agents to target cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.[1] Central to the design and performance of these sophisticated therapeutics is the linker, a chemical entity that connects the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic drug or a protein degrader).

Cleavable linkers are a class of connectors engineered to be stable in systemic circulation but to undergo predictable scission under specific physiological conditions, such as the acidic environment of endosomes and lysosomes or in the presence of specific enzymes that are overexpressed in target tissues.[1][2] This controlled release of the payload at the site of action is paramount for the therapeutic success of many ADCs and PROTACs.[3]

This technical guide provides a comprehensive exploration of the cleavable nature of a specific linker, Bis-(m-PEG8-amido)-hexanoic acid . While this linker is utilized in the synthesis of PROTACs, its structural motifs, particularly the amide bonds and polyethylene (B3416737) glycol (PEG) chains, are relevant to the broader field of targeted drug delivery.[] This document will delve into the theoretical principles governing the stability and cleavage of such linkers, present detailed experimental protocols for their evaluation, and provide a framework for interpreting the resulting data.

The Core of Cleavability: Understanding Amide Bond Lability

The this compound linker features two amide bonds. Amide bonds are generally considered stable, which is advantageous for maintaining the integrity of a therapeutic conjugate during circulation. However, their hydrolysis can be catalyzed under specific biological conditions.

Enzymatic Cleavage: The Role of Lysosomal Proteases

Upon internalization by a target cell, ADCs are often trafficked to lysosomes.[5] These organelles are rich in a variety of hydrolases, including a class of proteases known as cathepsins, which are active at the acidic pH of the lysosomal lumen (pH 4.5-5.0).[5][6]

While cathepsins are well-known to cleave peptide bonds within dipeptide linkers (e.g., valine-citrulline), their activity is not strictly limited to peptide substrates.[7][8] It is plausible that certain lysosomal proteases could recognize and hydrolyze the non-peptide amide bonds within the this compound linker, particularly given the flexibility imparted by the PEG chains. The hexanoic acid core may also influence enzyme accessibility and binding.

pH-Mediated Hydrolysis: The Acidic Microenvironment of Endosomes and Lysosomes

The amide bond can also undergo hydrolysis under acidic conditions, a process that is relevant within the progressively acidic environments of endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0).[9][10] While generally slower than enzymatic cleavage, acid-catalyzed hydrolysis could contribute to the release of the payload over time following internalization of the conjugate. The rate of this hydrolysis is dependent on the specific chemical structure of the amide and the surrounding molecular environment.

Quantitative Analysis of Linker Cleavage

A thorough understanding of a linker's cleavage kinetics is essential for predicting its in vivo performance. The following table summarizes quantitative data for the cleavage of various linkers, providing a comparative context for the evaluation of novel linkers like this compound. It is important to note that specific quantitative data for the cleavage of this compound was not found in the public domain during the literature search for this guide.

| Linker Type | Cleavage Mechanism | Key Enzyme(s) / Condition | Half-life (t½) in Human Plasma | Reference(s) |

| Valine-Citrulline (vc) | Enzymatic | Cathepsin B | Stable | [7] |

| Hydrazone | pH-sensitive | Acidic pH (e.g., pH 5.0) | Variable (hours to days) | [11] |

| Disulfide | Reductive | Glutathione (GSH) | Variable, depends on steric hindrance | [12] |

| Non-cleavable (e.g., MCC) | Proteolytic degradation of the antibody | Lysosomal proteases | Stable linker, payload released as an amino acid conjugate | [13] |

Experimental Protocols for Assessing Linker Cleavability

Rigorous experimental evaluation is critical to determine the stability and cleavage characteristics of a linker. The following protocols provide detailed methodologies for assessing the cleavability of amide-based linkers like this compound.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the linker in human plasma and assess the potential for premature drug release in circulation.

Materials:

-

Test conjugate (e.g., ADC or PROTAC) with this compound linker

-

Human plasma (pooled, citrated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Quenching solution (e.g., acetonitrile (B52724) with 1% formic acid)

-

Internal standard (for LC-MS/MS analysis)

-

LC-MS/MS system

Methodology:

-

Pre-warm human plasma to 37°C.

-

Spike the test conjugate into the plasma at a final concentration of 10 µg/mL.

-

Incubate the samples at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the plasma/conjugate mixture.

-

Immediately quench the reaction by adding 3 volumes of cold quenching solution containing an internal standard.

-

Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.

-

Transfer the supernatant to a new tube for LC-MS/MS analysis.

-

Quantify the concentration of the released payload and/or the intact conjugate at each time point.

Data Analysis:

-

Plot the concentration of the released payload versus time to determine the rate of linker cleavage.

-

Calculate the half-life (t½) of the intact conjugate in plasma.

Protocol 2: Lysosomal Stability Assay

Objective: To determine the susceptibility of the linker to cleavage by lysosomal enzymes in an environment that mimics the lysosome.

Materials:

-

Test conjugate

-

Rat liver lysosomal fraction (commercially available)

-

Lysosome activation buffer (e.g., 50 mM sodium acetate, 2 mM DTT, pH 5.0)

-

Quenching solution (e.g., acetonitrile with 1% formic acid)

-

Internal standard

-

LC-MS/MS system

Methodology:

-

Prepare a solution of the test conjugate in lysosome activation buffer.

-

Add the rat liver lysosomal fraction to the conjugate solution (a typical protein concentration is 0.1-1 mg/mL).

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot.

-

Immediately quench the reaction by adding 3 volumes of cold quenching solution with an internal standard.

-

Process the samples as described in the plasma stability assay (vortex, centrifuge, collect supernatant).

-

Analyze the samples by LC-MS/MS to quantify the released payload.

Data Analysis:

-

Plot the concentration of the released payload versus time.

-

Determine the initial rate of cleavage from the linear portion of the curve.

Protocol 3: Cellular Catabolism Assay

Objective: To assess the intracellular processing and cleavage of the linker in a cellular context.

Materials:

-

Target-positive and target-negative cell lines

-

Cell culture medium and supplements

-

Test conjugate

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

LC-MS/MS system

Methodology:

-

Seed the target-positive and target-negative cells in culture plates and allow them to adhere overnight.

-

Treat the cells with the test conjugate at a relevant concentration (e.g., 1-10 µg/mL).

-

Incubate the cells for various time points (e.g., 0, 2, 8, 24, and 48 hours).

-

At each time point, wash the cells with cold PBS to remove unbound conjugate.

-

Lyse the cells using a suitable lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Process the lysates for LC-MS/MS analysis to quantify the intracellular concentration of the released payload and the intact conjugate.

Data Analysis:

-

Compare the levels of released payload in target-positive versus target-negative cells to assess target-dependent cleavage.

-

Monitor the change in the ratio of intact conjugate to released payload over time to understand the kinetics of intracellular processing.

Visualizing the Process: Diagrams and Workflows

Visual representations are invaluable for understanding the complex processes involved in the action of targeted therapeutics. The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the this compound linker.

References

- 1. benchchem.com [benchchem.com]

- 2. purepeg.com [purepeg.com]

- 3. purepeg.com [purepeg.com]

- 5. Lysosomes - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Physiology of the lysosome - Fabry Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic - PMC [pmc.ncbi.nlm.nih.gov]

- 11. purepeg.com [purepeg.com]

- 12. purepeg.com [purepeg.com]

- 13. researchgate.net [researchgate.net]

A Beginner's Guide to Bis-(m-PEG8-amido)-hexanoic Acid in Protein Degradation Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation and the Role of Linkers

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.

The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely used due to their hydrophilicity, flexibility, and biocompatibility. This guide focuses on a specific PEG linker, Bis-(m-PEG8-amido)-hexanoic acid , providing a comprehensive overview for researchers new to the field of protein degradation.

Core Concepts: Understanding this compound

This compound is a PEG-based PROTAC linker. Its structure features two methoxy-terminated PEG8 chains attached to a central hexanoic acid core via amide bonds. The terminal carboxylic acid on the hexanoic acid provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, typically through an amide bond formation.

Key Properties and Advantages of PEG8 Linkers in PROTACs:

-

Enhanced Solubility: The hydrophilic nature of the PEG chains improves the aqueous solubility of the often lipophilic PROTAC molecule, which is crucial for its biological activity and formulation.

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, PEG linkers can shield the polar surface area of the PROTAC through conformational folding, facilitating passage across the cell membrane.

-

Optimal Flexibility and Length: The eight repeating ethylene (B1197577) glycol units provide a flexible spacer of a defined length, which is critical for inducing a productive ternary complex formation. The linker must be long enough to span the distance between the POI and the E3 ligase but not so long that it leads to an unstable or unproductive complex.

-

Biocompatibility: PEG is a well-established biocompatible polymer, reducing the potential for immunogenicity and off-target toxicity.

Data Presentation: The Impact of Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system. The following tables summarize quantitative data from hypothetical and real-world case studies, illustrating the impact of PEG linker length on degradation efficiency, as measured by DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

Table 1: Hypothetical Case Study on the Impact of PEG Linker Length on Protein X Degradation

| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-1 | PEG4 | 320 | 65 |

| PROTAC-2 | PEG6 | 150 | 85 |

| PROTAC-3 | PEG8 | 50 | >95 |

| PROTAC-4 | PEG10 | 180 | 80 |

| PROTAC-5 | PEG12 | 450 | 55 |

This hypothetical data illustrates a common trend where an optimal linker length (in this case, PEG8) results in the highest potency (lowest DC50) and efficacy (highest Dmax). Linkers that are too short or too long can lead to a significant loss of degradation activity.

Table 2: Degradation of BRD4 by a Series of PROTACs with Varying Linker Lengths

| PROTAC | Linker Length (atoms) | BRD4 Degradation DC50 (nM) |

| Compound A | 10 | >1000 |

| Compound B | 13 | 150 |

| Compound C (with PEG8-like length) | 16 | 25 |

| Compound D | 19 | 100 |

| Compound E | 22 | 350 |

This table presents a real-world example of how linker length optimization is critical for achieving potent protein degradation.

Signaling Pathways and Experimental Workflows

PROTACs utilizing PEG8 linkers have been successfully developed to target a range of proteins implicated in various diseases. Below are diagrams illustrating the general mechanism of action and a typical experimental workflow, as well as specific examples of targeted signaling pathways.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: A typical experimental workflow for the synthesis and evaluation of a PROTAC.

Targeted Signaling Pathways

1. BET Bromodomain Degradation:

Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-MYC. PROTACs have been successfully developed to target BET proteins for degradation, showing promise in the treatment of various cancers.

Caption: PROTAC-mediated degradation of BRD4 downregulates c-MYC expression.

2. BCR-ABL Degradation in Chronic Myeloid Leukemia (CML):

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. PROTACs that induce the degradation of BCR-ABL have the potential to overcome resistance to traditional tyrosine kinase inhibitors (TKIs).

An In-depth Technical Guide on the Safety and Handling of Bis-(m-PEG8-amido)-hexanoic acid

Disclaimer: No specific safety data sheet (SDS) or comprehensive toxicological studies are publicly available for Bis-(m-PEG8-amido)-hexanoic acid. The following guide is based on the safety profiles of its constituent chemical moieties (polyethylene glycol, amides, and carboxylic acids) and structurally similar bifunctional PEG linkers. Researchers should handle this compound with the caution appropriate for a novel chemical substance.

This technical guide provides an overview of the inferred safety data and recommended handling precautions for this compound, a bifunctional linker molecule. The information is intended for researchers, scientists, and professionals in the field of drug development who may be working with this or similar compounds.

Chemical Identity

-

Chemical Name: this compound

-

Structure: This molecule consists of a central hexanoic acid core derivatized on both sides with amide linkages to monodisperse polyethylene (B3416737) glycol (PEG) chains, each composed of eight ethylene (B1197577) glycol units.

-

Intended Use: Primarily used as a crosslinking agent or spacer arm in bioconjugation, connecting molecules of interest such as proteins, peptides, or nanoparticles.[1][2][3]

Inferred Hazard Identification and Classification

Based on the components, the primary hazards are likely to be low. Polyethylene glycol (PEG) is generally recognized as safe (GRAS) by the FDA.[4][5] The toxicity of PEG is generally low and decreases with increasing molecular weight.[4][5] However, as with any chemical, appropriate precautions should be taken.

Potential Hazards:

-

Eye Contact: May cause mild irritation.

-

Skin Contact: Prolonged or repeated contact may cause mild irritation.

-

Inhalation: Unlikely to be a significant hazard due to low vapor pressure, but inhalation of any aerosolized powder should be avoided.

-

Ingestion: Expected to have low acute oral toxicity.[5]

Quantitative Safety Data (Based on Related Compounds)

The following table summarizes toxicological data for polyethylene glycol, which is the major component of this compound by mass.

| Parameter | Value | Species | Route of Administration | Reference Compound | Source |

| Acute Oral Toxicity | LD50 > 10 g/kg body weight | Topical | Polyethylene Glycol | [4] | |

| Skin Irritation | Non-irritating | Topical | Polyethylene Glycol | [4] | |

| Skin Sensitization | Not a skin sensitizer | Human | Topical | Polyethylene Glycol | [5] |

| Systemic Toxicity | Low, decreases with molecular wt. | Rat | Oral | Polyethylene Glycols | [5] |

Handling and Storage Precautions

Proper laboratory hygiene and handling procedures are crucial when working with any chemical, including this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible.[6]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or glasses.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile gloves).

-

Skin and Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.

Handling Recommendations:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid breathing dust or aerosols.

-

Wash hands thoroughly after handling.[7]

-

For compounds that are low-melting solids, it is recommended to dissolve the reagent in an anhydrous solvent such as DMSO or DMF to facilitate handling.[8]

Storage Conditions:

-

Store in a tightly sealed container in a cool, dry place.

-

A recommended storage condition for similar PEG acid reagents is desiccated at -20°C.[8]

-

Store away from strong oxidizing agents.

Experimental Protocols: General Safety Assessment

While no specific experimental safety protocols for this compound were found, a general workflow for assessing the safety of a new chemical entity is outlined below.

Workflow for Chemical Safety Assessment

Methodology for In Vitro Cytotoxicity Assay (MTT Assay Example):

-

Cell Culture: Plate cells (e.g., HeLa or L929) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a chemical like this compound in a research setting.

First Aid Measures

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[9]

-

After Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[6]

-

After Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Get medical attention if you feel unwell.[6]

-

After Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed to do so by medical personnel. Get medical attention if you feel unwell.[9]

Spills and Disposal

-

Spills: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow to enter sewers or waterways.

This guide provides a starting point for the safe handling of this compound. It is imperative that all users consult with their institution's environmental health and safety department for specific guidance and adhere to all established laboratory safety protocols.

References

- 1. scispace.com [scispace.com]

- 2. Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy [jove.com]

- 3. Small-Sized Co-Polymers for Targeted Delivery of Multiple Imaging and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 5. researchgate.net [researchgate.net]

- 6. agilent.com [agilent.com]

- 7. pickeringlabs.com [pickeringlabs.com]

- 8. broadpharm.com [broadpharm.com]

- 9. download.basf.com [download.basf.com]

In-Depth Technical Guide to Bis-(m-PEG8-amido)-hexanoic Acid for Advanced Drug Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Bis-(m-PEG8-amido)-hexanoic acid, a bifunctional polyethylene (B3416737) glycol (PEG) linker critical in the development of advanced therapeutic modalities. We delve into its commercial availability, key technical specifications, and its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), offering a valuable resource for researchers in the field of targeted protein degradation.

Commercial Availability and Key Suppliers

This compound is readily available from a number of specialized chemical suppliers catering to the research and pharmaceutical industries. Below is a summary of prominent suppliers and their product offerings.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Additional Information |

| MedchemExpress | HY-141290[1][2] | 2353409-77-3[1][2] | C₄₂H₈₂N₂O₂₂[2] | 967.10[2] | Not specified | Linker for PROTAC synthesis.[1][2] |

| BroadPharm | BP-24221[3] | 2353409-77-3[3] | Not specified | Not specified | Not specified | (S)-enantiomer specified.[3] |

| Immunomart | T17602[4] | 2353409-77-3[4] | C₄₂H₈₂N₂O₂₂[4] | Not specified | Not specified | PROTAC linker.[4] |

| MySkinRecipes | 107829[5] | 2353409-77-3[5] | C₄₂H₈₂N₂O₂₂[5] | 967.1[5] | ≥95%[5] | Soluble in water and alcohol.[5] |

Note: Purity and other specifications can vary between batches and suppliers. It is recommended to request a certificate of analysis for lot-specific data.

Core Application: A Linker for PROTACs

This compound is primarily utilized as a linker in the synthesis of PROTACs.[1][2][4][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a crucial role in the efficacy of a PROTAC by dictating the distance and orientation between the target protein and the E3 ligase, thereby influencing the formation of a productive ternary complex.

The PEG8 component of this linker imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The terminal carboxylic acid provides a reactive handle for conjugation to a ligand for either the target protein or the E3 ligase via amide bond formation.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation. The PROTAC molecule, featuring a linker such as this compound, facilitates the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity enables the transfer of ubiquitin (Ub) from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to initiate another degradation cycle.

Caption: Catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols

General Protocol for Amide Bond Formation using this compound

This protocol describes the coupling of an amine-containing ligand (either for the target protein or the E3 ligase) to the carboxylic acid moiety of this compound.

Materials:

-

This compound

-

Amine-containing ligand (Ligand-NH₂)

-

Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Tertiary amine base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine

-

Anhydrous aprotic solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

-

Reaction vessel and magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Analytical and preparative HPLC

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Activation of Carboxylic Acid: To the solution from step 1, add the coupling agent (e.g., HATU, 1.1 equivalents) and the tertiary amine base (e.g., DIPEA, 2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Amide Coupling: In a separate vial, dissolve the amine-containing ligand (Ligand-NH₂, 1.0-1.2 equivalents) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated linker solution from step 2.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by analytical HPLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

-

Work-up and Purification: Once the reaction is complete, quench the reaction by adding water. The crude product can be purified by preparative reverse-phase HPLC to yield the desired Ligand-linker conjugate.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and ¹H NMR.

Experimental Workflow: PROTAC Synthesis and Evaluation

The development of a novel PROTAC is a multi-step process that involves design, synthesis, and biological evaluation. The following diagram outlines a typical workflow.

Caption: A typical workflow for the design and evaluation of PROTACs.

This guide provides foundational information for the use of this compound in drug discovery and development. For specific applications, further optimization of the described protocols will be necessary.

References

Methodological & Application

Application Notes and Protocols for Bis-(m-PEG8-amido)-hexanoic acid in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of Bis-(m-PEG8-amido)-hexanoic acid as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins. The linker component is a critical determinant of PROTAC efficacy, influencing the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. This compound, a polyethylene (B3416737) glycol (PEG)-based linker, offers a balance of hydrophilicity, flexibility, and defined length, making it a valuable tool in the rational design of potent and selective protein degraders.

The Role of this compound in PROTAC Design

This compound is a bifunctional linker featuring a central hexanoic acid core with two m-PEG8-amido arms. This structure provides two key functionalities for PROTAC synthesis:

-

Hydrophilicity and Solubility: The eight repeating ethylene (B1197577) glycol units (PEG8) in each arm significantly enhance the aqueous solubility of the resulting PROTAC molecule. This is crucial as many target protein ligands and E3 ligase ligands are hydrophobic, and poor solubility can hinder biological evaluation.

-

Linker Length and Flexibility: The defined length of the PEG8 arms provides a specific spatial separation between the target protein-binding ligand and the E3 ligase-binding ligand. This distance is critical for the formation of a stable and productive ternary complex. The flexibility of the PEG chains allows for the necessary conformational adjustments to optimize protein-protein interactions within the complex.

-

Amide Bond Formation: The terminal carboxylic acid on the hexanoic acid core and the amide bonds within the linker structure provide reactive handles for conjugation to the respective ligands through standard amide coupling reactions.

Quantitative Data on PEGylated PROTACs

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair. The following tables summarize representative data from studies on PROTACs with varying PEG linker lengths, illustrating the impact on degradation efficiency. While specific data for this compound is not available in the public domain, the presented data for PROTACs with 8-unit PEG linkers provide a strong indication of its potential performance.

Table 1: Impact of PEG Linker Length on Degradation of Target Protein X

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-1 | PEG4 | 150 | 85 |

| PROTAC-2 | PEG8 | 25 | 95 |

| PROTAC-3 | PEG12 | 100 | 90 |

DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.

Table 2: Comparative Degradation Efficacy of PROTACs with an 8-Unit PEG Linker Targeting Different Proteins

| Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |

| Protein A | CRBN | 35 | 92 |

| Protein B | VHL | 50 | 88 |

| Protein C | IAP | 75 | 85 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and evaluation of a PROTAC utilizing this compound.

Protocol 1: Synthesis of a PROTAC via Sequential Amide Coupling

This protocol describes a two-step synthesis where the E3 ligase ligand and the target protein ligand are sequentially coupled to the this compound linker.

Step 1: Coupling of E3 Ligase Ligand to the Linker

Reagents and Materials:

-

This compound (1.0 eq)

-

Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide (B1683931) derivative) (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Under a nitrogen atmosphere, dissolve this compound in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine-functionalized E3 ligase ligand to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the E3-ligase-linker conjugate.

Step 2: Coupling of Target Protein Ligand to the E3-Ligase-Linker Conjugate

Reagents and Materials:

-

E3-ligase-linker conjugate (from Step 1) (1.0 eq)

-

Amine-functionalized Target Protein Ligand (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

Procedure:

-

Dissolve the E3-ligase-linker conjugate in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA and stir for 15 minutes at room temperature.

-

Add the amine-functionalized target protein ligand to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).

-

Characterize the final product by High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Western Blotting for Protein Degradation Assessment

This protocol describes the quantification of target protein degradation in cells treated with the synthesized PROTAC.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO control for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Data Analysis:

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the target protein signal to the loading control signal.

-

Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

-

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

Caption: PROTAC-mediated degradation pathway.

Experimental Workflow: From Synthesis to Evaluation

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Application Notes and Protocols: A Step-by-Step Guide for Conjugating Bis-(m-PEG8-amido)-hexanoic Acid to a Protein

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent conjugation of Bis-(m-PEG8-amido)-hexanoic acid, a homobifunctional PEG linker, to a target protein. This process is crucial for enhancing the therapeutic properties of proteins, such as increasing their hydrodynamic size, extending their in-vivo half-life, and reducing immunogenicity.[1][2] The protocol outlined below utilizes a two-step carbodiimide (B86325) crosslinking chemistry, which offers greater control over the conjugation reaction.[3][4]

Principle of Conjugation

The conjugation of this compound to a protein is achieved through the formation of stable amide bonds. The carboxylic acid groups on the PEG linker are first activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][5][6] This activation step creates a semi-stable NHS ester intermediate that is reactive towards primary amines (e.g., the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group) on the protein surface.[7][8][9] The subsequent reaction between the NHS-activated PEG linker and the protein results in the formation of a stable amide linkage.[10]

Quantitative Data Summary

The efficiency and outcome of the conjugation reaction are dependent on several quantitative parameters. The following table summarizes key recommended starting conditions, which may require further optimization based on the specific protein and desired degree of PEGylation.

| Parameter | Recommended Range/Value | Notes |

| Molar Ratio of PEG to Protein | 10:1 to 50:1 | A higher ratio generally leads to a higher degree of PEGylation. Start with a 20-fold molar excess.[8][11] |

| Molar Ratio of EDC to PEG | 2:1 to 5:1 | Ensures efficient activation of the carboxylic acid groups on the PEG linker.[3] |

| Molar Ratio of NHS/Sulfo-NHS to PEG | 2:1 to 5:1 | Stabilizes the activated intermediate, increasing coupling efficiency.[3] |

| Activation Reaction pH | 4.5 - 6.0 | Optimal pH for EDC/NHS activation of carboxylic acids. MES buffer is a suitable choice.[3][6][12] |

| Conjugation Reaction pH | 7.2 - 8.0 | Optimal pH for the reaction of NHS esters with primary amines. Phosphate-buffered saline (PBS) is commonly used.[8][9] |

| Activation Time | 15 - 30 minutes | Incubation time at room temperature for the activation of the PEG linker.[3] |

| Conjugation Time | 30 minutes - 2 hours | Incubation time at room temperature or 2 hours on ice.[8][9][11] |

| Protein Concentration | 1 - 10 mg/mL | The concentration can influence the efficiency of the labeling reaction.[11] |

Experimental Protocols

This section provides a detailed, step-by-step methodology for the conjugation of this compound to a protein.

Materials Required:

-

This compound

-

Protein of interest

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., Size Exclusion Chromatography, Ion Exchange Chromatography)

Protocol:

Step 1: Preparation of Reagents

-

Protein Solution: Prepare the protein solution in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the protein buffer contains primary amines (e.g., Tris), it must be exchanged with the Conjugation Buffer via dialysis or desalting column.[8]

-

PEG Linker Solution: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-50 mg/mL. The NHS-ester moiety is moisture-sensitive and readily hydrolyzes.[8]

-

EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

Step 2: Activation of this compound

-

In a microcentrifuge tube, combine the desired molar amount of the this compound stock solution with the appropriate volume of Activation Buffer.

-

Add a 2- to 5-fold molar excess of EDC and NHS (or Sulfo-NHS) to the PEG linker solution.[3]

-

Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups.[3]

Step 3: Conjugation to the Protein

-

Immediately add the activated PEG linker solution to the protein solution.

-

Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust the pH with a small amount of a suitable non-amine base.

-

Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 hours on ice, with gentle stirring.[8][9][11] The optimal time may need to be determined empirically.

Step 4: Quenching the Reaction

-

To stop the conjugation reaction, add a quenching solution (e.g., Tris-HCl or glycine) to a final concentration of 20-50 mM.

-

Incubate for 15-30 minutes at room temperature. The primary amines in the quenching solution will react with any remaining activated PEG linker.

Step 5: Purification of the PEGylated Protein

-

Remove unreacted PEG linker and byproducts from the conjugated protein mixture. Several chromatography techniques can be employed for purification:

-

Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger PEGylated protein from the smaller, unreacted PEG linker and other reaction components.[][14]

-

Ion Exchange Chromatography (IEX): The addition of PEG chains can alter the surface charge of the protein, allowing for separation of different PEGylated species (e.g., mono-, di-, poly-PEGylated) from the unmodified protein.[1][]

-

Hydrophobic Interaction Chromatography (HIC): This technique can also be used to separate PEGylated proteins, often as a polishing step after IEX.[1][]

-

Reverse Phase Chromatography (RPC): RPC can be used for the analytical separation of PEGylated conjugates and to identify PEGylation sites.[]

-

Step 6: Characterization of the Conjugate

The extent of PEGylation can be characterized using various analytical techniques, including:

-

SDS-PAGE: A noticeable increase in the apparent molecular weight of the PEGylated protein will be observed.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a more precise determination of the molecular weight and the number of attached PEG chains.

-

UV-Vis Spectroscopy: To determine the protein concentration.

Experimental Workflow Diagram

Caption: Workflow for protein conjugation with this compound.

Signaling Pathway Diagram (Illustrative)

While this protocol does not involve a signaling pathway, the following diagram illustrates the chemical reaction pathway.

Caption: Chemical reaction pathway for EDC/NHS mediated PEGylation of a protein.

References

- 1. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. broadpharm.com [broadpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bis-(m-PEG8-amido)-hexanoic acid in Targeted Cancer Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(m-PEG8-amido)-hexanoic acid is a bifunctional, polyethylene (B3416737) glycol (PEG)-based linker molecule increasingly utilized in the development of targeted cancer therapies. Its chemical structure, featuring two PEG8 arms and a central hexanoic acid core, offers a unique combination of hydrophilicity, flexibility, and defined length. These characteristics make it an ideal component in the design of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality that hijacks the cell's natural protein degradation machinery to eliminate cancer-causing proteins.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis and evaluation of PROTACs for targeted cancer therapy.

Principle of PROTAC Technology

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The linker, for which this compound is a prime example, plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of a ternary complex between the target protein and the E3 ligase.[2] Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.

Application: Development of PROTACs for Targeted Protein Degradation

This compound serves as a versatile linker for the synthesis of PROTACs. The terminal carboxylic acid group can be readily conjugated to an amine-functionalized E3 ligase ligand or target protein ligand through amide bond formation. The two PEG8 arms provide several advantages:

-

Enhanced Solubility: The hydrophilic nature of the PEG chains improves the aqueous solubility of the PROTAC molecule, which is often a challenge with large, complex therapeutic agents.[3]

-

Optimized Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the PROTAC, potentially reducing renal clearance and extending its plasma half-life.

-

Flexibility and Spatial Orientation: The length and flexibility of the PEG8 linker are crucial for enabling the formation of a productive ternary complex by allowing the target protein and E3 ligase to adopt an optimal orientation for ubiquitination.

Data Presentation: Quantitative Analysis of PROTAC Efficacy

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). While specific quantitative data for PROTACs utilizing this compound is not extensively available in the public domain, the following table provides a template for presenting such data, populated with representative values for a hypothetical PROTAC targeting a cancer-relevant protein kinase.

| PROTAC Identifier | Target Protein | E3 Ligase Ligand | Linker | Cell Line | DC50 (nM) | Dmax (%) |

| PROTAC-X | Kinase Y | VHL Ligand | This compound | Cancer Cell Line A | 50 | >90 |

| PROTAC-X | Kinase Y | VHL Ligand | This compound | Cancer Cell Line B | 75 | >85 |

Note: The values presented above are for illustrative purposes only and should be determined experimentally for each specific PROTAC and cell line.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for the synthesis of a PROTAC via amide bond formation.

Materials:

-

This compound

-

Amine-functionalized target protein ligand

-

Amine-functionalized E3 ligase ligand

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

Tertiary amine base (e.g., DIPEA)

-

Anhydrous dimethylformamide (DMF)

-

Reagents for purification (e.g., HPLC)

Procedure:

-